molecular formula C15H15ClN2OS B5686959 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine

1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B5686959
M. Wt: 306.8 g/mol
InChI Key: RMQNGZJYEBBZMY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist such as 8-OH-DPAT. 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine also acts as a partial agonist at the dopamine D2 receptor, although its affinity for this receptor is lower than its affinity for the serotonin 5-HT1A receptor. The exact mechanism by which 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. It has also been shown to produce anxiolytic and antidepressant-like effects in animal models, as well as to reduce drug-seeking behavior in rats trained to self-administer cocaine. These effects suggest that 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is that it has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine a promising candidate for the development of new drugs for the treatment of psychiatric disorders. However, one limitation of 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is that its affinity for the dopamine D2 receptor is lower than its affinity for the serotonin 5-HT1A receptor, which may limit its effectiveness in the treatment of addiction.

Future Directions

There are several future directions for further research on 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine. One area of research could be the development of new drugs based on 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine for the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of research could be the further elucidation of the mechanism by which 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine produces its effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Additionally, future research could explore the potential of 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.

Synthesis Methods

1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods include the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide, or the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid anhydride in the presence of a base.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine a promising candidate for the development of new drugs for the treatment of psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-12-3-1-4-13(11-12)17-6-8-18(9-7-17)15(19)14-5-2-10-20-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQNGZJYEBBZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[4-(3-Chloro-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone

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